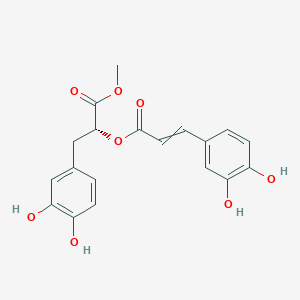
Rosmarinic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosmarinic Acid Methyl Ester is a natural product found in Isodon inflexus, Isodon oresbius, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anti-Proliferative Effects
RAME has demonstrated notable anti-proliferative effects on vascular smooth muscle cells (VSMCs). In vitro studies have shown that RAME effectively inhibits platelet-derived growth factor (PDGF)-induced VSMC proliferation with an IC₅₀ value of 3.12 µM. This effect is associated with the induction of cell cycle arrest at the G₀/G₁ phase and inhibition of retinoblastoma protein phosphorylation, which is crucial for cell cycle progression .
1.2 Mechanistic Insights
The mechanism underlying RAME's anti-proliferative activity involves the downregulation of Forkhead box M1 (FOXM1), a transcription factor linked to cancer cell proliferation. In ovarian cancer models, RAME treatment led to decreased expression of FOXM1 target genes and sensitized cisplatin-resistant cells to chemotherapy . This suggests that RAME could serve as a promising adjuvant in cancer therapy.
Antimicrobial Activity
RAME exhibits significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against 29 different microbial strains, particularly Gram-positive bacteria. The hydromethanolic extract containing RAME showed potent antibacterial activity, indicating its potential application as a natural preservative or therapeutic agent in treating bacterial infections .
Antioxidant Properties
RAME possesses strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively and enhance cellular antioxidant defenses, making it a candidate for preventing oxidative damage in non-tumor tissues while exhibiting selective action in tumor environments .
Neuroprotective Effects
Research indicates that RAME may play a role in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit fibrillization of tau proteins—a hallmark of Alzheimer's—demonstrates its potential as a therapeutic agent for neurodegenerative disorders . Additionally, RAME has been investigated for its acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's treatment strategies.
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C19H18O8 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
XHALVRQBZGZHFE-QGZVFWFLSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonyme |
3'-O-(8''-Z-methylcaffeoyl)-rosmarinic acid methyl ester Clerodendranoic acid rosmarinic acid methyl este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















